3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one
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Overview
Description
3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that features both imidazole and quinoxaline moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between an imidazole derivative and a quinoxaline derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
- 1-(1-Allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one
- 4,4′-Bisimidazolylbiphenyl
Uniqueness
3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one is unique due to its dual heterocyclic structure, combining both imidazole and quinoxaline rings. This duality enhances its binding affinity and specificity towards various biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H14N4O2 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-[2-hydroxy-2-(4-imidazol-1-ylphenyl)ethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C19H14N4O2/c24-18(13-5-7-14(8-6-13)23-10-9-20-12-23)11-17-19(25)22-16-4-2-1-3-15(16)21-17/h1-12,24H,(H,22,25) |
InChI Key |
CWGNGYNIEMHRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=C(C=C3)N4C=CN=C4)O |
Origin of Product |
United States |
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